molecular formula C26H21N5O4 B14098492 ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B14098492
M. Wt: 467.5 g/mol
InChI Key: WMAJNODBAVLMJH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted at position 2 with a naphthalen-1-yl group and at position 5 with an ethyl 2-aminobenzoate moiety via an acetyl linker. The pyrazolo-triazinone scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The naphthalene group enhances lipophilicity, while the ethyl benzoate ester may improve bioavailability compared to carboxylic acid analogs .

Properties

Molecular Formula

C26H21N5O4

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H21N5O4/c1-2-35-26(34)20-11-5-6-13-21(20)28-24(32)15-30-25(33)23-14-22(29-31(23)16-27-30)19-12-7-9-17-8-3-4-10-18(17)19/h3-14,16H,2,15H2,1H3,(H,28,32)

InChI Key

WMAJNODBAVLMJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolotriazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolotriazine ring system.

    Introduction of the naphthalen-1-yl group: This is achieved through a substitution reaction where the naphthalen-1-yl group is introduced onto the pyrazolotriazine core.

    Acetylation: The acetyl group is introduced to the molecule through an acetylation reaction.

    Formation of the ethyl ester: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing groups.

Scientific Research Applications

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity and fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

{4-Oxopyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic Acid
  • Structure: Lacks the naphthalene and ethyl benzoate groups; instead, it has a carboxylic acid directly attached to the pyrazolo-triazinone core.
  • Properties : Higher polarity due to the carboxylic acid group, leading to increased aqueous solubility but reduced cell membrane permeability compared to ester derivatives .
  • Applications : Often used as an intermediate for synthesizing ester or amide derivatives like the target compound .
Ethyl (4-Oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate (CAS 1401319-34-3)
  • Structure: Similar to the target compound but lacks the naphthalene substitution and the 2-aminobenzoate moiety.
  • Properties : Moderate solubility due to the ethyl ester group; serves as a precursor for further functionalization .
  • Synthetic Utility : Key intermediate in coupling reactions to introduce aromatic or heterocyclic substituents .

Functional Group Analogues

3-Phenyl-1H-pyrazole Derivatives
  • Structure: Features a phenyl-substituted pyrazole core instead of pyrazolo-triazinone.
  • Reactivity : Reacts with diazonium salts to form hydrazones, highlighting the importance of substituents in dictating reactivity .
2-Thioxopyrazolo[1,5-a][1,3,5]triazin-4-ones
  • Structure : Replaces the oxo group at position 4 with a thioxo group and modifies the triazine ring connectivity.
  • Synthesis: Prepared via cyclization of 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate, a method adaptable to the target compound’s synthesis .

Comparative Data Table

Compound Name Core Structure Key Substituents Predicted LogP Reported Applications
Target Compound Pyrazolo-triazinone Naphthalen-1-yl, ethyl benzoate ~3.5 Kinase inhibition (hypothetical)
{4-Oxopyrazolo...yl}acetic acid Pyrazolo-triazinone Carboxylic acid ~1.8 Synthetic intermediate
Ethyl (4-oxopyrazolo...yl)acetate Pyrazolo-triazinone Ethyl ester ~2.4 Precursor for drug candidates
3-Phenyl-1H-pyrazole hydrazones Pyrazole Phenyl, hydrazone ~2.1 Reactivity studies
2-Thioxopyrazolo[1,5-a][1,3,5]triazin-4-ones Pyrazolo-triazinone (modified) Thioxo, aryl groups ~2.9 Enzyme inhibition

Key Research Findings

Synthetic Flexibility : The target compound’s synthesis likely involves coupling ethyl (4-oxopyrazolo-triazin-5-yl)acetate with a naphthalene-containing amine, leveraging methodologies similar to those used for pyrazole hydrazones .

Structural Rigidity: The pyrazolo-triazinone core provides a planar conformation, enhancing binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) compared to less rigid scaffolds like pyrazoles .

Prodrug Potential: The ethyl benzoate ester could act as a prodrug, metabolizing in vivo to the active carboxylic acid form, as seen in related compounds .

Methodological Considerations

  • Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the target compound’s conformation, especially the naphthalene orientation and ester linkage geometry .

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